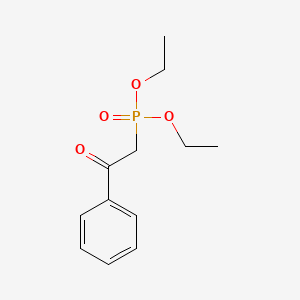

Diethyl (2-oxo-2-phenylethyl)phosphonate

Description

Tables

Table 1: Key Structural and Nomenclative Data

| Property | Detail |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 256.23 g/mol |

| Molecular Formula | C₁₂H₁₇O₄P |

| Canonical SMILES | CCOP(=O)(OCC)CC(=O)C1=CC=CC=C1 |

| Topological Polar SA | 63.7 Ų |

Table 2: Comparison with Related Phosphonate Esters

Propriétés

IUPAC Name |

2-diethoxyphosphoryl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEVTTNSIPGLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188075 | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-00-7 | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Y643H9ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

It’s known that this compound is a versatile reagent used in various chemical reactions.

Mode of Action

Diethyl (2-oxo-2-phenylethyl)phosphonate is involved in several types of chemical reactions. These include the asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds.

Biochemical Pathways

It’s known that this compound is used in the synthesis of various organic compounds, suggesting that it may influence a wide range of biochemical pathways.

Pharmacokinetics

As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it’s involved in. As a reagent, it’s used to facilitate various chemical reactions, leading to the production of a wide range of organic compounds.

Analyse Biochimique

Biochemical Properties

Diethyl 2-oxo-2-phenylethylphosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is involved in reactions such as the asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates, and cyclocondensation reactions to produce arylphosphonates. The compound interacts with various enzymes and proteins, facilitating these reactions. For instance, it can act as a reactant in diazo transfer reactions for the synthesis of diazo-phosphonyl compounds. These interactions are crucial for the compound’s role in biochemical processes.

Molecular Mechanism

The molecular mechanism of diethyl 2-oxo-2-phenylethylphosphonate involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, it can act as an inhibitor in certain enzyme-catalyzed reactions, thereby altering the reaction pathway and the resulting products. Additionally, the compound’s structure allows it to participate in the formation of carbon-carbon bonds, which is a key aspect of its mechanism of action. These interactions at the molecular level are essential for the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl 2-oxo-2-phenylethylphosphonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a boiling point of 192-193 °C and a density of 1.179 g/mL at 25 °C. Its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of diethyl 2-oxo-2-phenylethylphosphonate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can result in toxicity or other adverse effects. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at certain concentrations. High doses of the compound can lead to toxic effects, including changes in cellular function and metabolism. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse effects.

Metabolic Pathways

Diethyl 2-oxo-2-phenylethylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels by participating in reactions such as the asymmetric Michael addition and gem-chlorofluorination. These interactions are crucial for the compound’s role in metabolic pathways, as they influence the availability of key intermediates and products. The compound’s effects on metabolic pathways depend on the specific enzymes and cofactors it interacts with.

Transport and Distribution

The transport and distribution of diethyl 2-oxo-2-phenylethylphosphonate within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are crucial for the compound’s distribution within different cellular compartments and tissues. The specific transport and distribution mechanisms depend on the compound’s structure and the presence of specific transporters and binding proteins.

Subcellular Localization

Diethyl 2-oxo-2-phenylethylphosphonate’s subcellular localization is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s role in biochemical reactions and cellular processes. The specific subcellular localization of the compound depends on its structure and the presence of targeting signals or modifications that direct it to specific locations within the cell.

Activité Biologique

Diethyl (2-oxo-2-phenylethyl)phosphonate, also known as Diethyl phenacylphosphonate, is a phosphonate compound with the molecular formula C₁₂H₁₇O₄P and a molecular weight of 256.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer research and antimicrobial studies.

- CAS Number : 3453-00-7

- Molecular Weight : 256.24 g/mol

- Purity : ≥97.0% (GC)

- Physical State : Clear liquid

- Boiling Point : 193 °C

- Density : 1.18 g/mL at 20 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound exhibited significant antiproliferative activity against human lung adenocarcinoma cells (A549), with an IC50 value of approximately 1.5 ± 0.84 µM .

Furthermore, derivatives of this compound have been synthesized and tested against National Cancer Institute (NCI) cancer cell lines, revealing cytotoxic activities with IC50 values ranging from 1.2 to 15.9 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains, including Escherichia coli and Kocuria spp., demonstrating moderate antibacterial activity . Additionally, it exhibited antifungal effects against Candida albicans with a minimum inhibitory concentration (MIC) of 12.5 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the phenyl group is critical for enhancing its anticancer properties, as modifications to this moiety can significantly alter its efficacy and selectivity against cancer cells .

Study on Antiproliferative Effects

In a systematic evaluation of various phosphonates, this compound was synthesized and tested for its antiproliferative effects on different cancer cell lines. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, suggesting that further optimization could lead to more potent derivatives .

Evaluation Against Pathogenic Bacteria

A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains. The findings revealed that while it showed moderate activity against gram-negative bacteria, its effectiveness could be enhanced through structural modifications aimed at improving membrane permeability or targeting specific bacterial pathways .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Diethyl (2-oxo-2-phenylethyl)phosphonate is utilized in various synthetic applications, primarily due to its reactivity as a carbonyl olefination reagent .

Horner-Wadsworth-Emmons (HWE) Reaction

- This compound is frequently employed in Horner-Wadsworth-Emmons (HWE) reactions . The HWE reaction is a chemical reaction used to create alkenes from aldehydes or ketones and phosphonate stabilized carbanions. The reaction is widely used in organic synthesis for the preparation of defined alkenes .

- As a Wadsworth-Emmons reagent, it can be used to synthesize α,β-unsaturated ketones .

Michael Addition

- This compound participates in asymmetric Michael additions of β-oxo phosphonates to nitro olefins . Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.

Cyclocondensation Reactions

Diazo Transfer Reactions

Gem-Chlorofluorination

- The compound is used in gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products .

Aldehyde to Alkyne Homologation

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights key differences among Diethyl (2-oxo-2-phenylethyl)phosphonate and analogous compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups: Compounds like DECP (cyano group) exhibit increased electrophilicity at the α-carbon, enhancing reactivity in Michael additions .

- Electron-Donating Groups : The 4-methoxy substitution in Diethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate stabilizes intermediates via resonance, improving yields in nucleophilic substitutions (e.g., 85% yield for compound 15 in ) .

Q & A

Q. Optimization strategies :

- Temperature control : Maintaining 0°C during aldehyde-phosphite reactions minimizes side products .

- Catalyst selection : Rhodium(II) acetate enhances cyclopropanation efficiency in α-diazo-β-ketophosphonate reactions .

- Purification : Column chromatography with ethyl acetate/petroleum ether mixtures ensures high purity (>97%) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- ³¹P NMR : Provides direct insight into the phosphorus environment. The phosphonate group typically resonates at δ 20–30 ppm, with coupling constants (²Jₚ₋ₕ) aiding in structural confirmation .

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯O interactions in hydroxy derivatives) and conformational rigidity .

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) confirm substitution patterns .

Advanced: How can stereoselective reduction of the ketophosphonate group be achieved?

Answer:

- Biocatalysis : Baker’s yeast reduces diethyl 2-oxo-2-phenylethylphosphonate to (R)-configured hydroxyphosphonates with 97% enantiomeric excess (ee) . This selectivity arises from hydrogen bonding between the phosphonate oxygen and hydroxyl group, "freezing" the transition state .

- Chiral auxiliaries : Using enantiopure aldehydes (e.g., Garner’s aldehyde) directs asymmetric induction during synthesis .

Challenges : Competing diastereomers (e.g., R,S vs. R,R) may form in ratios up to 2:1, requiring careful chromatographic separation .

Advanced: How do reaction conditions influence contradictory reactivity data in transition-metal-free coupling?

Answer:

Contradictions arise from varying activation modes:

- Base-promoted pathways : Strong bases (e.g., K₂CO₃) deprotonate the phosphonate, enabling nucleophilic attack on aryl halides.

- Light-promoted pathways : Visible light facilitates single-electron transfer (SET) mechanisms, forming radical intermediates .

Q. Resolution :

- Control experiments : Compare yields under dark vs. irradiated conditions.

- Electron paramagnetic resonance (EPR) : Detect radical species to confirm SET pathways .

Advanced: What role does this compound play in lanthanide complexation?

Answer:

The phosphonate acts as a chelating ligand for lanthanides (e.g., Eu³⁺, Tb³⁺):

- Coordination modes : Bidentate binding via the phosphoryl oxygen and ketone group stabilizes complexes.

- Applications : Luminescent materials and MRI contrast agents benefit from enhanced stability and tunable photophysical properties .

Structural variations : Substituents on the phenyl ring modulate ligand field strength, altering emission intensities .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to acute oral toxicity (Category 4) and skin/eye irritation (Category 2) .

- Waste disposal : Neutralize diazo intermediates with aqueous NaHCO₃ before disposal .

- Storage : Keep at –20°C in airtight containers to prevent decomposition .

Advanced: How are computational methods used to predict phosphonate reactivity?

Answer:

- DFT calculations : Model transition states for HWE reactions, predicting regioselectivity in alkyne formation .

- Molecular docking : Simulate interactions between phosphonate inhibitors and enzyme active sites (e.g., HIV protease) to guide drug design .

Validation : Compare computed ³¹P NMR shifts (±2 ppm) with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.